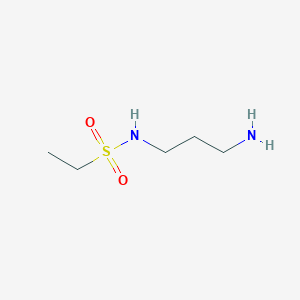

N-(3-aminopropyl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-aminopropyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S/c1-2-10(8,9)7-5-3-4-6/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSIXFIPDREORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfonamide Chemistry and Its Broader Research Landscape

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂N-), is a cornerstone of medicinal chemistry. nih.gov Compounds bearing this moiety have a storied history, most notably as the first class of synthetic antimicrobial agents. nih.gov Beyond their antibacterial properties, sulfonamides exhibit a wide spectrum of pharmacological activities, including diuretic, hypoglycemic, and anti-inflammatory effects. nih.gov

N-(3-aminopropyl)ethane-1-sulfonamide, with its aliphatic backbone, represents a specific subclass within the vast family of sulfonamides. Unlike many of the well-known aromatic sulfonamides, its structure offers different physicochemical properties, such as increased solubility and conformational flexibility. These characteristics are increasingly being leveraged in the design of novel bioactive molecules.

N 3 Aminopropyl Ethane 1 Sulfonamide As a Versatile Synthetic Intermediate

The utility of N-(3-aminopropyl)ethane-1-sulfonamide as a synthetic intermediate stems from its bifunctional nature. It possesses both a primary amine (-NH₂) and a sulfonamide group, allowing for a variety of chemical transformations. The primary amine serves as a nucleophile, readily participating in reactions to form amides, imines, and other nitrogen-containing linkages. This reactivity makes it an ideal building block for constructing more complex molecular architectures.

A common synthetic route to this compound involves the reaction of ethanesulfonyl chloride with an excess of 1,3-diaminopropane (B46017). This straightforward nucleophilic substitution reaction provides a reliable method for its preparation. The presence of the sulfonamide group can influence the reactivity of the amine and imparts specific properties to the final molecule, such as the ability to act as a hydrogen bond donor and acceptor.

Overview of Key Research Areas Pertaining to N 3 Aminopropyl Ethane 1 Sulfonamide and Its Analogues

Established Synthetic Routes to this compound

The traditional synthesis of this compound relies on well-documented and robust chemical reactions that have been the foundation of sulfonamide chemistry for decades.

Amidation Reactions for Sulfonamide Moiety Formation

The most conventional and widely employed method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine. nih.govcbijournal.com In the specific case of this compound, the synthesis involves the reaction of ethanesulfonyl chloride with 1,3-diaminopropane (B46017).

This reaction is typically conducted in an organic solvent, and a base is added to neutralize the hydrochloric acid that is formed as a byproduct. The general approach for forming aryl sulfonamides involves the straightforward reaction of a sulfonyl chloride with an amine, a process that is often efficient but limited by the preparation of the sulfonyl chloride itself. nih.gov The challenges in traditional sulfonamide synthesis often stem from the harsh conditions required to create the sulfonyl chloride precursors, which can involve hazardous reagents like chlorosulfonic acid or strong oxidizing agents. nih.gov

Key features of this synthetic step include:

Reactants : Ethanesulfonyl chloride and 1,3-diaminopropane.

Reaction Type : Nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Conditions : The reaction is often carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. A base, such as triethylamine, is crucial to scavenge the generated HCl, driving the reaction to completion.

While this method is effective, its efficiency can be impacted by the nucleophilicity of the amine. cbijournal.com Primary amines are generally highly reactive in this context. cbijournal.com

Role of the 3-aminopropyl Moiety in Precursor Synthesis

The synthesis of the 1,3-diaminopropane precursor often involves:

Starting Material : Acrylonitrile is a key building block.

Key Reactions : Michael addition of an amine (like ammonia) to acrylonitrile, followed by the reduction of the nitrile group to an amine.

Catalysis : The hydrogenation step typically requires a metal catalyst, such as Raney nickel or palladium. google.comgoogle.com

Another related precursor, (3-aminopropyl)triethoxysilane (APTES), is an aminosilane (B1250345) used to functionalize surfaces. wikipedia.org Its structure also features the core 3-aminopropyl group, highlighting the versatility of this moiety in chemical synthesis. taylorandfrancis.com

Novel and Green Synthesis Strategies for Sulfonamide Compounds

In response to the limitations of traditional methods, which often involve hazardous reagents and generate significant waste, modern organic synthesis has focused on developing novel and environmentally benign strategies for creating sulfonamide compounds. sci-hub.sersc.org

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. Several innovative one-pot procedures for sulfonamide synthesis have been developed. organic-chemistry.orgorganic-chemistry.org

One such method involves the in-situ preparation of sulfonyl chlorides from thiols by oxidizing them with N-chlorosuccinimide (NCS); the resulting sulfonyl chloride is then immediately reacted with an amine in the same vessel to yield the sulfonamide. organic-chemistry.org Another approach uses cyanuric chloride to convert amine-derived sulfonate salts into sulfonamides in a mild, one-pot reaction. organic-chemistry.org More recently, copper-catalyzed one-pot methods have emerged that couple aromatic carboxylic acids with amines and a sulfur dioxide source, bypassing the need to pre-functionalize the starting materials. acs.org

| Starting Materials | Key Reagents | Description | Reference |

|---|---|---|---|

| Thiols, Amines | N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride | Involves the in-situ generation of sulfonyl chlorides from thiols, which then react with amines. The method is efficient and operates at room temperature. | organic-chemistry.org |

| Amine-derived sulfonate salts, Amines | Cyanuric chloride, Triethylamine | A mild and efficient method that proceeds via an SNAr mechanism to form sulfonamides in good to excellent yields. | organic-chemistry.org |

| Aromatic acids, Amines | Copper catalyst, SO₂, Dichloro-dimethylhydantoin | Leverages copper ligand-to-metal charge transfer (LMCT) to convert acids to sulfonyl chlorides, followed by amination. | acs.org |

| Activated arenes, Primary sulfonamides | Iron triflimide, N-iodosuccinimide (NIS), Copper(I) catalyst | A two-stage process involving regioselective para-iodination followed by a copper-catalyzed N-arylation. | thieme-connect.comthieme.de |

Catalytic Methods in Sulfonamide Synthesis (e.g., Metal-Catalyzed, Nanocatalysis)

Catalysis is at the forefront of modern sulfonamide synthesis, offering pathways that are more efficient and selective than traditional stoichiometric reactions.

Metal-Catalyzed Synthesis: A variety of transition metals, including palladium, copper, iron, iridium, and manganese, have been successfully employed to catalyze the formation of C-S and S-N bonds essential for sulfonamides. thieme-connect.comorganic-chemistry.org Palladium-catalyzed cross-coupling of arylboronic acids with a source of sulfur dioxide and a chlorinating agent provides a mild route to arylsulfonyl chlorides, which can be readily converted to sulfonamides. nih.govnih.gov A synergistic approach using both photoredox and copper catalysis allows for the direct three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.orgacs.org Iron and copper have been used in sequential one-pot reactions for the C-H amidation of arenes. thieme-connect.comthieme.de

Nanocatalysis: Nanocatalysts are gaining prominence as they bridge the gap between homogeneous and heterogeneous catalysis, offering high activity and easy recovery. jetir.orgtandfonline.com Their large surface-area-to-volume ratio provides an increased number of active sites, enhancing reaction rates and efficiency. jetir.orgacs.org In sulfonamide synthesis, magnetic nanoparticles like Fe3O4 functionalized with diisopropylamine (B44863) (Fe3O4-DIPA) and zinc oxide nanoparticles have been used as recyclable catalysts for the reaction between amines and sulfonyl chlorides, achieving high yields under mild conditions. cbijournal.com Nanocatalysis represents a key area of green chemistry, facilitating chemical transformations in an environmentally friendly manner. jetir.org

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Metal Catalyst | Palladium | Chlorosulfonylation of arylboronic acids | Mild conditions, good functional group tolerance. | nih.govnih.gov |

| Dual Catalysis | Photoredox (Eosin Y) + Copper | Direct aminosulfonylation | Uses readily available materials, proceeds at room temperature, accommodates electron-deficient amines. | acs.orgacs.org |

| Dual Metal Catalyst | Iron and Copper | Aryl C-H amidation | One-pot synthesis from activated arenes using earth-abundant metals. | thieme-connect.comthieme.de |

| Nanocatalyst | Fe₃O₄-DIPA (magnetic) | Sulfonylation of amines | Excellent yield, catalyst is easily separable and reusable. | cbijournal.com |

| Nanocatalyst | Zinc Oxide (ZnO) | Chemoselective sulfonylation | Solvent-free conditions, high yield. | cbijournal.com |

Environmentally Benign Synthetic Conditions

Green chemistry principles are increasingly guiding the development of new synthetic routes for sulfonamides, with a focus on reducing environmental impact.

Key green strategies include:

Synthesis in Water : Water is an ideal green solvent due to its safety, availability, and low environmental impact. mdpi.com Facile and environmentally friendly methods for sulfonamide synthesis have been developed using water as the solvent and a simple base like sodium carbonate as the acid scavenger, eliminating the need for organic solvents and bases. mdpi.comrsc.orgresearchgate.net This approach often allows for easy product isolation through simple filtration after acidification. rsc.orgresearchgate.net

Solvent-Free Reactions : Performing reactions under neat (solvent-free) conditions represents an optimal green methodology. sci-hub.se Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported. sci-hub.se More advanced solvent-free methods include mechanochemistry, where a ball mill is used to mediate the reaction, such as the synthesis of sulfonamides from disulfides using solid sodium hypochlorite. rsc.org

Use of Green Solvents : When a solvent is necessary, the use of environmentally benign alternatives is preferred. Polyethylene glycol (PEG-400), which is non-toxic, biocompatible, and recoverable, has been employed as a solvent for sulfonamide synthesis. sci-hub.se

These green approaches not only reduce the ecological footprint of chemical manufacturing but can also lead to simpler procedures and higher purity products without the need for extensive chromatographic purification. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Pathways Involving this compound

The chemical behavior of this compound is dictated by its two primary functional groups: the terminal primary amino group (-NH₂) and the ethane-sulfonamide moiety (-SO₂NH-). The interplay of these groups allows for a diverse range of chemical transformations, making it a versatile molecule in synthetic chemistry.

The terminal primary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This characteristic allows it to react with a variety of electrophilic compounds.

Alkylation: The amino group can undergo nucleophilic substitution reactions with alkyl halides. libretexts.org The reaction with a primary alkyl bromide, for instance, would proceed via an S_N2 mechanism to yield the N-alkylated secondary amine. libretexts.orglibretexts.org This reaction can potentially continue to form tertiary amines and ultimately a quaternary ammonium (B1175870) salt if excess alkyl halide is used. chemguide.co.uk To favor the formation of the secondary amine, a large excess of the initial amine relative to the alkylating agent is typically employed. libretexts.orglibretexts.org

Acylation: Acylation of the primary amino group occurs readily with electrophiles such as acid chlorides and acid anhydrides to form stable amide products. chemguide.co.uklibretexts.orgncert.nic.in For example, the reaction with an acyl chloride like ethanoyl chloride is often vigorous and is carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. chemguide.co.ukncert.nic.in This transformation is a common strategy for building more complex molecular architectures.

Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com This condensation reaction is a fundamental transformation in organic synthesis.

Reaction with Other Electrophiles: The nucleophilic amino group can also react with other electrophiles. For instance, reaction with phosgene (B1210022) can lead to the formation of isocyanates under specific conditions, which are themselves reactive intermediates. britannica.com Similarly, reaction with benzenesulfonyl chloride (Hinsberg's reagent) yields N-substituted sulfonamides, a classic reaction used to distinguish between primary, secondary, and tertiary amines. libretexts.orgncert.nic.in

Table 1: Representative Reactions of the Nucleophilic Amino Group

| Electrophile | Reagent Class | Product Type | General Equation |

|---|---|---|---|

| Alkyl Halide (R'-X) | Alkylating Agent | Secondary Amine | R-NH₂ + R'-X → R-NH-R' + HX libretexts.org |

| Acyl Chloride (R'-COCl) | Acylating Agent | N-Substituted Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl ncert.nic.in |

| Acid Anhydride ((R'CO)₂O) | Acylating Agent | N-Substituted Amide | R-NH₂ + (R'CO)₂O → R-NH-CO-R' + R'COOH libretexts.org |

| Aldehyde (R'-CHO) | Carbonyl Compound | Imine (Schiff Base) | R-NH₂ + R'-CHO → R-N=CH-R' + H₂O britannica.com |

The sulfonamide group (R-SO₂-NH-R') is known for its general stability, but it can participate in several important chemical transformations.

The hydrogen atom attached to the nitrogen in a primary or secondary sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. libretexts.orgncert.nic.in This acidity allows for deprotonation by a base, making the nitrogen atom nucleophilic for further reactions.

While the S-N bond in sulfonamides is robust, it can be cleaved under specific conditions. For instance, certain reductive methods can cleave the sulfonamide to yield an amine. nih.gov Additionally, cross-electrophile coupling reactions, catalyzed by transition metals like nickel, have been developed to transform benzylic sulfonamides. acs.org These reactions can involve the oxidative addition of a C-N bond to the metal center, leading to skeletal rearrangements. acs.org Electrochemical methods also offer a pathway for synthesizing sulfonamides through the oxidative coupling of amines and thiols, a process that proceeds via disulfide and sulfenamide (B3320178) intermediates. acs.org

Sulfonamide-containing molecules, including structures related to this compound, are valuable substrates in cascade reactions, which allow for the rapid construction of complex molecular frameworks from simpler precursors.

Radical Cascade Reactions: Sulfonamides can be precursors to nitrogen-centered radicals that initiate intramolecular cascade reactions. For example, electro-oxidative radical cascade cyclization of 1,6-enynes initiated by a sulfonyl radical can lead to the formation of medium-sized (7- and 9-membered) sulfonamide-containing rings. nih.gov The regioselectivity of the initial radical addition to the double or triple bond can be controlled by the electronic properties of the substrate. nih.gov

Aziridine-Mediated Cascades: N-(2-polychloroethyl)sulfonamides can undergo a reaction cascade initiated by cyclization to aziridine (B145994) intermediates. nih.gov These intermediates can then undergo further recyclization, isomerization, and substitution to yield a variety of cyclic or open-chain sulfonamide derivatives, such as 1,4-oxathians. nih.gov

Ring-Closing Metathesis (RCM): Di-unsaturated sulfonamides can undergo RCM to form cyclic sulfonamides of various ring sizes, a powerful tool for synthesizing heterocyclic compounds. scilit.com

Ring Contraction: N-tosylpiperidines have been shown to undergo ring contraction to form aryl and vinylcyclopropanes with pendant sulfonamides via intramolecular cross-electrophile coupling reactions. acs.org

The chemistry of sulfonamides involves both electrophilic and radical mechanistic pathways, which are fundamental to their synthesis and reactivity.

Electrophilic Mechanisms: The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov A key electrophilic reaction in this context is aromatic sulfonation, where an aromatic ring attacks a strong electrophile, such as protonated sulfur trioxide (HSO₃⁺), generated from fuming sulfuric acid. masterorganicchemistry.comsavemyexams.com The reaction proceeds via a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity and form a sulfonic acid, which can then be converted to a sulfonyl chloride and subsequently a sulfonamide. masterorganicchemistry.com

Radical Mechanisms: Nitrogen-centered and sulfur-centered radicals derived from sulfonamides are key intermediates in a variety of synthetic transformations. acs.org

Sulfonamidyl Radicals: These nitrogen-centered radicals can be generated oxidatively from the parent sulfonamide, for example, by using reagents like (diacetoxyiodo)benzene (B116549) (DIB) with iodine or through photolysis of N-chloro-sulfonamides. acs.org They readily undergo intramolecular addition to carbon-carbon double bonds to form N-heterocycles. acs.org The regioselectivity of this cyclization (e.g., 5-exo vs. 6-endo) can be controlled by substituents on the alkene moiety. acs.org

Sulfonyl Radicals: Sulfonyl radicals can be generated from sources like sulfonyl chlorides under visible-light photoredox conditions. rsc.orgresearchgate.net These radicals can add to alkenes, and the resulting carbon-centered radical can undergo further reactions, such as cyclization, in cascade processes. nih.govnih.gov A common reaction of β-sulfonyl radicals is fragmentation via β-elimination to form an alkene and a sulfonyl radical, a process with broad synthetic utility. nih.gov

Table 2: Radical Generation and Subsequent Reactions in Sulfonamide Chemistry

| Radical Type | Generation Method | Typical Subsequent Reaction | Product Class |

|---|---|---|---|

| Sulfonamidyl Radical (R-SO₂-N•-R') | Oxidation of sulfonamide (e.g., DIB/I₂) acs.org | Intramolecular addition to C=C | N-Heterocycles (e.g., Pyrrolidines, Piperidines) acs.org |

| Sulfonyl Radical (R-SO₂•) | Photoredox catalysis from sulfonyl chloride rsc.org | Addition to alkenes/alkynes | Alkylsulfonamides, Sulfonates rsc.orgresearchgate.net |

| β-Sulfonyl Alkyl Radical | Radical cyclization | β-Elimination of sulfonyl radical | Cyclic Imines nih.gov |

Applications of this compound as a Building Block in Complex Molecule Synthesis

This compound is commercially available as a chemical building block, signifying its utility in the construction of more elaborate molecules. biosynth.com Its bifunctional nature—a nucleophilic primary amine at one end and a sulfonamide group at the other—allows for sequential or orthogonal chemical modifications.

The reactivity of the amino group (see Section 2.3.1) allows for its incorporation into larger structures via amide bond formation or alkylation. The resulting sulfonamide-containing molecule can then be further functionalized. For instance, sulfonamides are recognized as important bioisosteres for amides in medicinal chemistry, and methods have been developed to convert traditional amide coupling partners (carboxylic acids and amines) into sulfonamides. acs.org

The sulfonamide moiety itself serves as a versatile handle for constructing complex cyclic systems. As detailed previously, intramolecular radical cyclizations of unsaturated sulfonamides, derived from building blocks like this compound, provide access to a wide range of nitrogen heterocycles. acs.org For example, N-alkenylated sulfonamides can be cyclized to form pyrrolidines and piperidines, which are common scaffolds in pharmaceuticals. acs.org Furthermore, this building block can be used in the synthesis of sulfonamide derivatives for applications in medicinal chemistry and bioconjugation processes. acs.orgnih.gov The synthesis of novel sulfonimidamides (SIAs), which are of interest to the pharmaceutical industry, can start from protected sulfonamides, demonstrating another avenue for diversification. researchgate.net

Elucidation of the this compound Moiety's Contribution to Biological Activity

The this compound structure contains two key features: the aliphatic ethanesulfonamide (B75362) group and the aminopropyl linker. The sulfonamide group (-SO₂NH-) is a cornerstone of many pharmacologically active compounds, known for its ability to mimic p-aminobenzoic acid (PABA) and inhibit dihydropteroate (B1496061) synthetase, an essential enzyme in bacterial folic acid synthesis. mdpi.com This mechanism confers bacteriostatic properties to many sulfonamide-based drugs. mdpi.com

In more complex biological systems, the sulfonamide moiety is a critical component for achieving target selectivity. For instance, in the development of inhibitors for the NLRP3 inflammasome, a protein complex involved in inflammatory diseases, the sulfonamide group was found to be important for selective activity. nih.gov SAR studies on a series of bis-sulfonamides indicated that toxicity is often minimized when the sulfonamide is aliphatic, such as the ethanesulfonamide found in the title compound. researchgate.net This suggests the moiety contributes not only to the primary biological interaction but also to a favorable selectivity profile. The ability of the sulfonamide group to participate in hydrogen bonding is also a key factor in its interaction with biological targets like enzymes and receptors.

Impact of Linker Length and Conformational Preferences on Biological Properties

For example, research on bisbenzimidazole derivatives showed that increasing a linker's length from 3 to 21 atoms significantly altered the molecule's DNA stabilization properties and its localization within the cell. nih.gov Compounds with shorter linkers (≤11 atoms) tended to accumulate in the nucleus, while those with longer linkers were distributed more broadly. nih.gov Similarly, in fluorescent conjugates, the distance between two chromophores, dictated by the linker length, is inversely proportional to the rate of resonance energy transfer (RET), a process that can quench fluorescence or reduce photodynamic efficiency. researchgate.net A longer linker can reduce this quenching effect, thereby improving the performance of imaging agents. researchgate.net For this compound derivatives, the three-methylene unit linker appears to be well-tolerated in some SAR models, suggesting it may provide an optimal distance and flexibility for binding to specific biological targets. researchgate.net

Rational Design and Synthesis of this compound Analogues

Rational drug design involves the iterative process of designing and synthesizing analogues of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This approach has been applied extensively to sulfonamide-based scaffolds.

Modifying the sulfonamide core is a common strategy to enhance biological activity. This can involve altering the substituent on the sulfonamide nitrogen or the group attached to the sulfur atom. For example, the synthesis of a series of sulfonamide analogues where the core was varied demonstrated a range of antibacterial activities. nih.gov The introduction of different substituents led to significant differences in the minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov One analogue, FQ5, showed potent activity, whereas others with different core structures exhibited only moderate to low activity. nih.gov

Table 1: Antibacterial Activity of Sulfonamide Analogues with Core Modifications

| Compound | Modification | MIC vs. S. aureus (µg/mL) | MIC vs. P. aeruginosa (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. B. subtilis (µg/mL) |

|---|---|---|---|---|---|

| FQ5 | Specific aryl substitution | 32 | 16 | 16 | 16 |

| FQ6 | Different aryl substitution | 256 | 128 | 128 | 256 |

| FQ7 | Alternative aryl substitution | 256 | 128 | 128 | 256 |

| FQ12 | Yet another aryl substitution | 256 | 128 | 128 | 256 |

Data sourced from a study on synthesized sulfonamide analogues. nih.gov

In another example focused on developing NLRP3 inflammasome inhibitors, modifications to a lead compound led to the identification of a new analogue, compound 19, with significantly improved potency and binding affinity. nih.gov The synthesis of such analogues often involves reacting a sulfonyl chloride with an appropriate amine under basic conditions. mdpi.com

Biological Activity Investigations and Mechanistic Insights Pre Clinical Focus

Enzyme Inhibition Studies by Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone pharmacophore in the design of enzyme inhibitors. Its chemical properties allow for potent and often selective targeting of various enzymes through different mechanisms of action.

GTPase Inhibition (e.g., Dynamin I)

Beyond their antibacterial role, derivatives containing functionalities seen in sulfonamide research have been explored as inhibitors of eukaryotic GTPases like dynamin I. Dynamin I is essential for synaptic vesicle endocytosis. nih.gov While not classic sulfonamides, compounds known as the pthaladyns have been developed as the first GTP competitive inhibitors of dynamin I and II GTPase. nih.gov For instance, pthaladyn-23 was found to be an effective inhibitor of dynamin I-mediated synaptic vesicle endocytosis in brain synaptosomes with an IC₅₀ of 12.9 ± 5.9 μM. nih.gov Other compounds, such as Bis-T-23, were found to stimulate the basal GTPase activity of dynamin I by promoting its oligomerization. nih.gov These findings highlight that enzymes like GTPases are viable targets for molecules developed from scaffolds related to medicinal chemistry efforts in the sulfonamide space.

Carbonic Anhydrase Inhibition

Sulfonamides are well-established, potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide. nih.govmdpi.com The primary sulfonamide group (-SO₂NH₂) is crucial for this activity, as it binds directly to the Zn(II) ion in the enzyme's active site. acs.org This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic reaction. mdpi.com This inhibition mechanism has been foundational in the use of CA inhibitors for various therapeutic applications. mdpi.com Extensive research has focused on synthesizing novel sulfonamide derivatives to achieve selective inhibition of different human (h) CA isoforms. nih.govnih.gov For example, transmembrane isoforms hCA IX and hCA XII are associated with cancer, making them important therapeutic targets. nih.govnih.gov Studies have shown that it is possible to design sulfonamides with high selectivity; for instance, a series of sulfonamide-incorporated α-aminophosphonates showed potent inhibition of hCA XII with Kᵢ values in the nanomolar range (13.6–282.8 nM). nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The biological effects of sulfonamide derivatives are not limited to enzyme inhibition; they can also act as modulators of various receptors. For example, novel sulfonamide derivatives have been developed as glucocorticoid receptor modulators for the potential treatment of inflammatory diseases. google.com The ability of a sulfonamide compound to bind to a receptor depends on its entire molecular structure, which dictates the necessary interactions with the receptor's binding pocket. In another example of receptor targeting, chalcone (B49325) derivatives, which can be combined with sulfonamide moieties, have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. mdpi.com Computational docking studies and biological assays are used to analyze the binding modes and efficacy of these compounds. mdpi.com

Molecular and Cellular Mechanisms of Action in Model Systems

At the cellular level, the effects of sulfonamides are mediated by their direct molecular interactions, which can modulate fundamental processes like DNA replication.

DNA Intercalation and Replication Modulation

Certain sulfonamide derivatives have been shown to interact directly with DNA, representing a mechanism of action distinct from enzyme inhibition. nih.govrsc.org These compounds can bind to DNA through intercalation, where a planar, aromatic part of the molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This can alter the structure of the DNA and interfere with critical cellular processes like DNA replication and transcription. nih.govmdpi.com For example, studies on sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes confirmed through spectroscopic and electrophoresis measurements that the complexes bind to DNA via intercalation. nih.gov Further studies on other novel sulfonamide derivatives using experimental methods and molecular docking have suggested a mixed binding mode involving both intercalation and groove binding. rsc.orgnih.gov However, it is important to note that not all sulfonamides interact with DNA in this manner, and the potential for intercalation is structure-dependent. researchgate.net

| Compound Class/Derivative | Molecular Target | Mechanism of Action | Investigative Techniques |

|---|---|---|---|

| Sulfonamide-substituted 8-hydroxyquinolines | DNA | Intercalation nih.gov | UV spectroscopy, Gel electrophoresis nih.gov |

| Thiazolo-isoxazole-benzenesulfonamides | DNA | Mixed Intercalation and Groove Binding rsc.orgnih.gov | UV-visible, Fluorescence, Viscometry, Molecular Docking rsc.org |

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2) in Macrophages

In response to inflammatory signals, macrophages can produce signaling molecules, known as inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov Nitric oxide is synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). nih.gov The inducible form of this enzyme, iNOS, is upregulated in activated macrophages, leading to the production of large amounts of NO, which has vasodilating and immune modulatory properties. nih.govuu.nl This production of NO is a key component of the macrophage's response to pathogens and inflammatory stimuli. nih.gov

Prostaglandin E2 is another critical mediator in the inflammatory process. In combination with stimuli like lipopolysaccharides (LPS), PGE2 can promote an anti-inflammatory phenotype in macrophages, characterized by high expression of Interleukin-10 (IL-10). nih.gov The interaction between these mediators is complex; for instance, some studies have shown that inhibition of nitric oxide production can enhance macrophage proliferation. nih.gov While the roles of NO and PGE2 in macrophage-driven inflammation are well-documented, specific research detailing the direct inhibitory activity of N-(3-aminopropyl)ethane-1-sulfonamide on these particular mediators in macrophages is not extensively covered in available literature. However, the broader class of sulfonamides has been noted for its anti-inflammatory properties. nih.gov

Modulation of Endocytosis Pathways (e.g., Clathrin-Mediated Endocytosis)

Clathrin-mediated endocytosis (CME) is a primary pathway for the uptake of nutrients, the regulation of cell surface receptors, and synaptic vesicle recycling. nih.gov This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form vesicles. nih.govnih.gov Research into a class of aryl sulfonamides, termed "Sulfonadyns," has revealed a mechanism for modulating this pathway. nih.govnih.gov

These sulfonamide compounds act as inhibitors of the dynamin I (dynI) GTPase enzyme. nih.govnih.gov Dynamin is essential for the "pinching off" or fission of the newly formed vesicle from the plasma membrane. nih.gov By competitively inhibiting the GTP-binding site of dynamin, these sulfonamides effectively halt the final stage of CME. nih.gov This inhibition of endocytosis has been identified as a potential mechanism for interrupting seizure activity, which can be driven by excessive neurotransmitter release. nih.gov A key analogue in this research, which shares a structural similarity with this compound, demonstrated potent inhibition of CME. nih.gov

In Vitro and In Vivo (Animal Model) Biological Activities

Antimicrobial (Antibacterial and Antifungal) Efficacy in Model Organisms

The sulfonamide class of compounds is well-established for its antimicrobial properties. researchgate.net These agents typically act as bacteriostatic agents, meaning they inhibit the growth and reproduction of microorganisms by competitively inhibiting folic acid synthesis. researchgate.net Derivatives of sulfonamides have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including pathogenic species like Staphylococcus aureus and Escherichia coli. nih.govmdpi.com Methicillin-resistant S. aureus (MRSA) infections, in particular, are often treated with sulfonamide-based medicines. nih.gov

Studies on various sulfonamide derivatives have quantified their antimicrobial strength. For example, certain N-phenyl-benzenesulfonamide derivatives showed significant inhibitory effects against clinical isolates of S. aureus. nih.gov Similarly, thienopyrimidine-sulfonamide hybrids have been evaluated for their activity against both bacteria and fungi, showing moderate efficacy. mdpi.comnih.gov The antifungal activity of sulfonamides has also been noted against species such as Candida albicans and Candida parapsilosis. nih.gov

| Compound/Derivative Class | Target Organism | Observed Activity/Finding | Source |

|---|---|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA) | Demonstrated stronger inhibition against 21 MRSA isolates compared to oxacillin. | nih.gov |

| Thienopyrimidine-sulfadiazine hybrid (12ii) | Staphylococcus aureus | MIC value of 125 µg/mL. | mdpi.com |

| Thienopyrimidine-sulfadiazine hybrid (12ii) | Escherichia coli | MIC value of 125 µg/mL. | mdpi.com |

| Thienopyrimidine-sulfamethoxazole hybrid (8iii) | Candida albicans | MIC value of 31.25 µg/mL. | nih.gov |

| Thienopyrimidine-sulfamethoxazole hybrid (8iii) | Candida parapsilosis | MIC value of 62.5 µg/mL. | nih.gov |

Antimalarial Activity in Parasite Cultures and Animal Models

The search for new therapeutic agents against malaria is driven by the spread of resistant parasite strains. nih.gov Sulfonamide-based compounds have emerged as promising candidates in this area. nih.gov Research has demonstrated that certain sulfonamide derivatives exhibit potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2, K1) strains of Plasmodium falciparum in vitro. nih.govnih.gov

One study detailed a series of pyrimidine-tethered sulfonamide derivatives that showed strong antimalarial effects, with some compounds demonstrating IC50 values in the low micromolar range. nih.gov The mechanism of these compounds was linked to the inhibition of essential parasite enzymes, specifically the cysteine proteases falcipain-2 and falcipain-3. nih.gov In another study, the aminopeptidase (B13392206) inhibitor phebestin, which has structural similarities to some sulfonamides, showed nanomolar efficacy against P. falciparum and significantly reduced parasitemia in mouse models infected with P. yoelii and P. berghei. nih.gov These findings highlight the potential of the broader sulfonamide structural class in developing new antimalarial drugs. nih.gov

Evaluation in Animal Models of Neurological Disorders (e.g., Anti-seizure Effects)

Structurally related aryl sulfonamides have been evaluated for their potential in treating neurological disorders, specifically for their anti-seizure effects. nih.govnih.gov A class of these compounds, known as Sulfonadyns, were developed as inhibitors of dynamin I and clathrin-mediated endocytosis. nih.gov The rationale is that inhibiting synaptic vesicle endocytosis could interrupt the large bursts of excitatory neurotransmitter release that characterize seizure activity without affecting normal neuronal firing. nih.gov

One potent analogue, Sulfonadyn-47, was tested in a 6 Hz mouse psychomotor seizure model. nih.gov The compound significantly increased the seizure threshold and demonstrated anti-seizure efficacy comparable to the established anti-epileptic drug, sodium valproate. nih.gov This effect is attributed to its function as a GTP competitive inhibitor of dynamin I, leading to the inhibition of endocytosis pathways crucial for sustained high-frequency neurotransmission. nih.gov

| Assay | Parameter | Result | Source |

|---|---|---|---|

| In Vitro Inhibition | Dynamin I (dynI) IC₅₀ | <4 µM | nih.gov |

| Clathrin-Mediated Endocytosis (CME) IC₅₀ | <30 µM | nih.gov | |

| Synaptic Vesicle Endocytosis (SVE) IC₅₀ | 12.3 µM | nih.gov | |

| In Vivo Animal Model | 6 Hz Mouse Psychomotor Seizure Test | Significantly increased seizure threshold. | nih.gov |

Potential as Plant Growth Regulators and Biostimulants

Plant growth regulators are substances used to alter the growth of plants or plant parts. nih.gov They can influence various physiological processes, including fruit ripening, which involves changes in sugar, acid, and pigment accumulation. nih.gov While various chemical compounds, such as ethylene-releasing agents, are known to act as plant growth regulators, research specifically investigating the potential of this compound or other sulfonamides as plant growth regulators or biostimulants was not identified in the performed searches.

Applications as Chemical Probes for Biological Target Identification

The utility of a bioactive compound extends beyond its direct therapeutic potential to its application as a chemical probe for elucidating biological pathways and identifying novel molecular targets. This compound, with its known interaction with carbonic anhydrases, presents a valuable scaffold for the development of chemical probes aimed at target identification and validation. This section explores the methodologies and potential research findings related to the use of this compound-based probes in pre-clinical research.

Chemical probes are small molecules designed to selectively bind to a specific protein or a family of proteins, enabling the study and identification of these targets within a complex biological system. The primary amine group on this compound offers a convenient attachment point for various reporter tags or affinity handles without significantly compromising its core binding motif for the target enzyme.

Detailed Research Findings

While specific studies detailing the use of this compound as a chemical probe are not extensively documented in publicly available literature, its known role as a carbonic anhydrase inhibitor (CAI) allows for a clear hypothesis-driven approach to its application in target identification. The general strategies for employing small molecules like this compound as chemical probes involve either affinity-based pull-down methods or label-free approaches.

An affinity-based approach would involve synthesizing a derivative of this compound that incorporates a linker and an affinity tag, such as biotin. This modified compound, or "probe," would be incubated with cell lysates or in living cells to allow it to bind to its protein targets. Subsequent capture of the probe-protein complexes on a streptavidin-coated solid support would allow for the isolation and identification of the bound proteins using mass spectrometry.

The following table illustrates the potential design of such a chemical probe based on the this compound scaffold.

| Component | Example | Rationale |

| Pharmacophore | This compound | The core moiety responsible for binding to the target protein(s), primarily carbonic anhydrases. |

| Linker | Polyethylene glycol (PEG) chain | Provides spatial separation between the pharmacophore and the affinity tag to minimize steric hindrance during target binding. |

| Affinity Tag | Biotin | Enables high-affinity capture of the probe-protein complex by streptavidin-functionalized beads for subsequent purification. |

Once the target proteins are identified, further validation studies are crucial. These could involve techniques such as Western blotting to confirm the presence of the identified protein in the pull-down eluate or surface plasmon resonance (SPR) to quantify the binding affinity between the original compound and the identified target.

The table below presents hypothetical data from a chemical proteomics experiment using a biotinylated this compound probe to identify target proteins in a cancer cell line.

| Identified Protein | Gene Name | UniProt ID | Peptide Count | Fold Enrichment (Probe vs. Control) |

| Carbonic Anhydrase II | CA2 | P00918 | 25 | 15.2 |

| Carbonic Anhydrase IX | CA9 | Q16790 | 18 | 12.8 |

| Carbonic Anhydrase XII | CA12 | O43570 | 12 | 9.5 |

| Protein Kinase A | PRKACA | P17612 | 5 | 2.1 |

| 14-3-3 protein zeta/delta | YWHAZ | P63104 | 3 | 1.8 |

The results in the table would suggest that, as expected, the primary targets of the this compound-based probe are various isoforms of carbonic anhydrase, as indicated by the high peptide counts and significant fold enrichment. The identification of other proteins, such as Protein Kinase A and 14-3-3 protein zeta/delta, albeit with lower confidence, could represent potential off-targets or interacting partners, warranting further investigation.

Such studies are instrumental in understanding the full spectrum of a compound's biological activity, including potential polypharmacology, which can be crucial for predicting both efficacy and potential side effects in a pre-clinical setting.

Theoretical and Computational Studies of N 3 Aminopropyl Ethane 1 Sulfonamide and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For sulfonamide derivatives, molecular docking studies have been widely employed to investigate their interactions with various biological targets.

Research Findings:

Molecular docking studies on various sulfonamide analogues have revealed key interaction patterns that are likely relevant for N-(3-aminopropyl)ethane-1-sulfonamide. For instance, studies on sulfonamide derivatives targeting bacterial dihydropteroate (B1496061) synthase (DHPS) have shown that the sulfonamide moiety is crucial for binding. nih.govexcli.de The nitrogen and oxygen atoms of the sulfonamide group often participate in hydrogen bonding with key amino acid residues in the active site of the target protein. excli.denih.gov

In the context of this compound, the primary amine of the aminopropyl group can also form significant hydrogen bonds, potentially enhancing the binding affinity and selectivity for its target. Docking simulations of similar flexible alkyl-sulfonamides would typically explore a range of possible conformations and binding poses within the receptor's active site.

A hypothetical docking study of this compound against a target like carbonic anhydrase might reveal interactions as detailed in the table below.

Interactive Data Table: Predicted Interactions from Molecular Docking

| Interacting Residue (Hypothetical) | Interaction Type | Atom(s) on this compound Involved |

|---|---|---|

| HIS94 | Hydrogen Bond | Sulfonamide NH |

| THR199 | Hydrogen Bond | Sulfonamide SO2 Oxygen |

| GLN92 | Hydrogen Bond | Aminopropyl NH2 |

This table represents a hypothetical scenario for illustrative purposes, as specific docking data for this compound is not publicly available.

Studies on other sulfonamides have successfully used docking to predict binding affinities and rationalize observed biological activities. For example, docking of novel sulfonamide derivatives into the active site of carbonic anhydrase has shown binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov Similarly, docking of sulfonamide derivatives against bacterial DHPS has helped to rationalize their antibacterial activity by revealing key interactions with residues like Arg63 and Arg220. excli.de

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict various molecular descriptors that are crucial for understanding a compound's reactivity, stability, and potential for interaction.

Research Findings:

For sulfonamides, quantum chemical studies have been used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). researchgate.netnih.gov The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. The MEP map reveals the charge distribution and helps to identify sites for electrophilic and nucleophilic attack.

For this compound, the nitrogen atoms of the sulfonamide and aminopropyl groups, as well as the oxygen atoms of the sulfonamide group, would be expected to be electron-rich regions (negative electrostatic potential), making them likely sites for hydrogen bond donation and interaction with positive centers on a receptor. The hydrogen atoms on the amines would be electron-poor (positive electrostatic potential).

A study on a sulfonamide-Schiff base derivative calculated various quantum chemical parameters using DFT at the B3LYP/6-311G+(d,p) level of theory, which provided insights into its bioactivity. nih.gov Similar calculations for this compound would yield valuable data on its electronic properties.

Interactive Data Table: Representative Quantum Chemical Descriptors for a Sulfonamide Analogue

| Descriptor | Predicted Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability |

This data is representative for a generic sulfonamide and not specific to this compound.

Furthermore, quantum chemical methods have been employed to predict the pKa values of sulfonamides, which is crucial for understanding their ionization state at physiological pH. acs.orgnih.govacs.org The acidity of the sulfonamide proton is a key factor in the binding of many sulfonamide inhibitors to their target enzymes. acs.orgnih.govacs.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide insights into its dynamic behavior over time in a simulated physiological environment.

Research Findings:

MD simulations are used to study the stability of ligand-receptor complexes predicted by molecular docking. nih.gov An MD simulation of this compound bound to its target would reveal the stability of the key interactions, the flexibility of the ligand in the binding pocket, and the role of solvent molecules. These simulations can provide a more realistic picture of the binding event than static docking poses.

For example, MD simulations have been used to study saccharide-modified thiadiazole sulfonamide derivatives, providing insights into their dynamic behavior and interaction with carbonic anhydrase IX. mdpi.com

Interactive Data Table: Key Parameters from a Hypothetical MD Simulation

| Parameter | Description | Potential Finding for this compound |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein-ligand complex from its initial docked pose over time. | A stable RMSD would indicate a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Higher RMSF for the aminopropyl chain could indicate flexibility in the binding pocket. |

This table illustrates the type of data obtained from MD simulations and its potential interpretation.

In Silico Screening for Predicted Biological Activities

In silico screening, also known as virtual screening, involves computationally searching large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.

Research Findings:

For sulfonamide analogues, in silico screening has been used to predict a wide range of biological activities. For instance, various sulfonamide derivatives have been screened for their potential as antibacterial, rjb.ronih.gov anticancer, nih.govnih.gov and anti-inflammatory agents. These studies often use a combination of molecular docking and QSAR (Quantitative Structure-Activity Relationship) models.

ADMET prediction is a critical component of in silico screening. For a series of synthesized sulfonamide analogues, ADMET properties were predicted using various computational tools, which suggested that some compounds could be suitable starting points for further development. excli.denih.gov These predictions assess properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

For this compound, an in silico screening approach could involve docking it against a panel of known drug targets to predict its potential biological activities. ADMET prediction would also be crucial to assess its drug-like properties.

Interactive Data Table: Representative Predicted ADMET Properties

| Property | Predicted Value (Hypothetical) | Desired Range for Oral Drugs |

|---|---|---|

| Molecular Weight | 166.24 g/mol | < 500 g/mol |

| LogP (Octanol-water partition coefficient) | 0.5 | -0.4 to +5.6 |

| Number of Hydrogen Bond Donors | 2 | ≤ 5 |

| Number of Hydrogen Bond Acceptors | 4 | ≤ 10 |

The molecular weight is factual for the compound. Other values are representative for a compound of this nature.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(3-aminopropyl)ethane-1-sulfonamide in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the ethyl and aminopropyl moieties. The ethyl group would present as a quartet for the methylene (B1212753) (–CH2–) group adjacent to the sulfur atom and a triplet for the terminal methyl (–CH3) group. The propyl chain would show three distinct signals, likely multiplets, corresponding to the three methylene groups. Protons on the nitrogen atoms (sulfonamide –NH– and primary amine –NH2) would appear as broader signals.

¹³C NMR Spectroscopy: The carbon-13 spectrum reveals the number of unique carbon environments. Five distinct signals would be expected, corresponding to the two carbons of the ethyl group and the three carbons of the propyl chain. The chemical shifts of these carbons are indicative of their bonding environment (e.g., attachment to sulfur or nitrogen).

2D NMR Techniques: To definitively assign these signals and confirm the structure, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks within the ethyl and propyl chains, confirming the –CH2–CH2–CH2– and –CH2–CH3 connectivities.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the ethylsulfonyl group to the propylamino chain via the sulfonamide nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Position (Structure) | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| CH₃-CH₂-SO₂-NH-CH₂-CH₂-CH₂-NH₂ | ¹H NMR | ~1.3 | Triplet (t) |

| CH₃-CH₂ -SO₂-NH-CH₂-CH₂-CH₂-NH₂ | ¹H NMR | ~3.1 | Quartet (q) |

| CH₃-CH₂-SO₂-NH-CH₂ -CH₂-CH₂-NH₂ | ¹H NMR | ~3.2 | Multiplet (m) |

| CH₃-CH₂-SO₂-NH-CH₂-CH₂ -CH₂-NH₂ | ¹H NMR | ~1.8 | Multiplet (m) |

| CH₃-CH₂-SO₂-NH-CH₂-CH₂-CH₂ -NH₂ | ¹H NMR | ~2.8 | Multiplet (m) |

| CH₃ -CH₂-SO₂-NH-CH₂-CH₂-CH₂-NH₂ | ¹³C NMR | ~8 | N/A |

| CH₃-CH₂ -SO₂-NH-CH₂-CH₂-CH₂-NH₂ | ¹³C NMR | ~48 | N/A |

| CH₃-CH₂-SO₂-NH-CH₂ -CH₂-CH₂-NH₂ | ¹³C NMR | ~42 | N/A |

| CH₃-CH₂-SO₂-NH-CH₂-CH₂ -CH₂-NH₂ | ¹³C NMR | ~30 | N/A |

| CH₃-CH₂-SO₂-NH-CH₂-CH₂-CH₂ -NH₂ | ¹³C NMR | ~39 | N/A |

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and for gaining structural information through fragmentation analysis. The compound has a molecular formula of C5H14N2O2S and a monoisotopic mass of approximately 166.08 Da. bldpharm.comuni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. Using a technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. An experimental mass of ~167.0849 for the [M+H]⁺ ion would confirm the chemical formula C5H15N2O2S⁺. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu

Tandem Mass Spectrometry (MS/MS): In tandem MS, the parent ion (e.g., [M+H]⁺) is isolated and fragmented to produce a pattern of daughter ions. The fragmentation of sulfonamides is well-studied and typically involves cleavage at the S-N and S-C bonds. nih.govnih.govresearchgate.net The fragmentation pattern provides a structural fingerprint of the molecule. Common fragmentation pathways for sulfonamides can involve complex rearrangements. nih.gov The loss of sulfur dioxide (SO2, ~64 Da) is a known fragmentation pathway for some aromatic sulfonamides. nih.gov For this compound, key fragment ions would likely arise from the cleavage of the propyl chain and the loss of the ethyl group.

Table 2: Predicted m/z Values for this compound in HRMS Data predicted based on the compound's elemental composition. uni.lu

| Adduct/Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₅H₁₅N₂O₂S⁺ | 167.0849 |

| [M+Na]⁺ | C₅H₁₄N₂NaO₂S⁺ | 189.0668 |

| [M+K]⁺ | C₅H₁₄KN₂O₂S⁺ | 205.0408 |

| [M-H]⁻ | C₅H₁₃N₂O₂S⁻ | 165.0703 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable, high-quality crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles.

Vibrational Spectroscopy (FTIR, IR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational bands include:

N-H Stretching: The primary amine (–NH2) and the secondary sulfonamide (–NH–) groups will show stretching vibrations in the 3500-3300 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one. pressbooks.pub

C-H Stretching: Aliphatic C-H stretches from the ethyl and propyl groups will appear just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (–SO2–) is characterized by two strong absorption bands corresponding to asymmetric (~1350-1300 cm⁻¹) and symmetric (~1160-1120 cm⁻¹) stretching.

N-H Bending: The bending vibration of the amine group is typically observed in the 1650-1580 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine & Sulfonamide) | Stretching | 3500 - 3300 | Medium |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Medium-Strong |

| N-H (Amine) | Bending | 1650 - 1580 | Medium |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. This compound, being composed of alkyl chains and a sulfonamide group, lacks significant chromophores (i.e., extensive systems of conjugated π-bonds). Therefore, it is not expected to exhibit strong absorption in the 200-800 nm range. Any observed absorption would likely be weak and occur at the lower end of the UV spectrum. However, UV-Vis spectroscopy can become a valuable tool if the compound is used as a ligand to form complexes with metal ions or if it is incorporated into a material that contains a chromophore, as changes in the spectrum can be used to study these interactions.

Chromatographic Techniques (HPLC, LC/MS) for Purity Assessment in Research Compounds

Chromatographic methods are essential for assessing the purity of synthesized research compounds and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of this compound. A reversed-phase method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with an additive like formic acid or trifluoroacetic acid), would be employed. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak serves as an identifier under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC/MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection and identification power of mass spectrometry. nih.gov As the compound elutes from the HPLC column, it is introduced into the mass spectrometer. This allows for the confirmation that the main peak in the chromatogram has the correct mass-to-charge ratio corresponding to this compound ([M+H]⁺ = 167.1). youtube.comresearchgate.net LC-MS/MS can be further used for highly sensitive and selective quantification of the compound in complex matrices. nih.govnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability of Modified Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For this compound, TGA would determine its thermal stability and decomposition profile. The resulting TGA curve would show the temperature at which the compound begins to degrade and the percentage of mass lost at various temperatures. This information is particularly critical if the compound is to be used for modifying polymers or surfaces, as it defines the maximum processing temperature the material can withstand before the functional molecule degrades.

Other Advanced Characterization Techniques (e.g., EELS, N2 Adsorption)

Beyond the more common spectroscopic and analytical methods, techniques such as Electron Energy Loss Spectroscopy (EELS) and Nitrogen (N2) adsorption offer further avenues for the characterization of materials, including those functionalized with this compound. Although specific research studies detailing the direct analysis of the isolated compound this compound using these techniques are not prevalent in publicly available literature, their principles can be applied to understand the potential insights they could offer.

Electron Energy Loss Spectroscopy (EELS)

EELS is a powerful analytical technique, often coupled with a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a sample. eels.info This energy loss provides detailed information about the elemental composition and electronic structure of the material at a high spatial resolution. wikipedia.orgub.edu

In the context of this compound, EELS could hypothetically be used to:

Elemental Mapping: Identify and map the distribution of its constituent elements (carbon, nitrogen, oxygen, and sulfur) if the compound is, for example, part of a larger composite material or a surface functionalization layer. The inner-shell ionizations of these elements result in characteristic energy losses. wikipedia.org For instance, the carbon K-edge at approximately 285 eV would confirm the presence of carbon. wikipedia.org

Chemical Bonding Information: The fine structure within the EELS spectrum can provide information about the chemical environment and bonding states of the atoms. nih.gov For example, variations in the nitrogen K-edge could potentially distinguish between the amine and sulfonamide nitrogen atoms within the molecule, offering insights into local chemical changes upon interaction with other species.

N2 Adsorption

Nitrogen adsorption-desorption isotherm analysis is a standard method for determining the specific surface area and pore size distribution of porous materials. microtrac.comacs.org This technique is particularly relevant when this compound is used to functionalize porous substrates like silica (B1680970) gels or metal-organic frameworks (MOFs). researchgate.netmdpi.com

The process involves the physisorption of nitrogen gas onto the surface of a material at cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen). microtrac.com By measuring the amount of nitrogen adsorbed at various relative pressures, a characteristic isotherm is generated.

Key parameters that can be derived from N2 adsorption analysis include:

Pore Size and Volume: Analysis of the isotherm, particularly the desorption branch, using models like the Barrett-Joyner-Halenda (BJH) method, can yield information about the pore size distribution and total pore volume of the material. nih.gov Changes in these parameters post-functionalization can indicate how the this compound molecules are situated within the pores of the host material.

The table below summarizes the potential application of these techniques to materials functionalized with this compound and the type of information that could be obtained.

| Technique | Parameter Measured | Information Obtained for Functionalized Materials |

| Electron Energy Loss Spectroscopy (EELS) | Energy loss of transmitted electrons | Elemental composition and distribution (C, N, S, O), chemical bonding environment. wikipedia.orgnih.gov |

| N2 Adsorption | Amount of nitrogen gas adsorbed at 77 K | BET surface area, pore volume, pore size distribution. microtrac.comacs.org |

It is important to note that the data obtained from these techniques would characterize the bulk properties of the functionalized material. Isolating the specific contribution of this compound would require careful comparison with the unfunctionalized substrate and potentially the use of complementary analytical methods.

Future Research Directions and Unexplored Avenues

Development of Novel N-(3-aminopropyl)ethane-1-sulfonamide-Based Conjugates

The structural characteristics of this compound make it an ideal candidate for the development of novel molecular conjugates. The terminal primary amine provides a reactive handle for covalent attachment to a wide array of bioactive molecules, including peptides, cytotoxic agents, and targeting ligands.

Future research could focus on creating conjugates designed for targeted drug delivery. For instance, linking this compound to a tumor-targeting peptide could generate a conjugate that selectively delivers a therapeutic payload to cancer cells, potentially enhancing efficacy and reducing systemic toxicity. The sulfonamide moiety itself is a key pharmacophore in many clinically used drugs, and its incorporation could confer desirable pharmacological properties to the conjugate. nih.govmdpi.com

Another avenue involves its conjugation with existing drugs to create hybrid molecules with dual or synergistic activities. For example, combining it with known antitubercular agents could lead to new treatments for drug-resistant Mycobacterium tuberculosis. nih.gov Research in this area would involve synthetic chemistry to link the molecules and subsequent biological evaluation to assess the conjugate's activity profile.

Table 1: Hypothetical this compound Conjugates and Their Potential Applications

| Conjugated Moiety | Linkage Type | Potential Therapeutic Target | Research Goal |

| Doxorubicin | Amide Bond | Cancer Cells | Targeted chemotherapy |

| RGD Peptide | Amide Bond | Integrin-expressing tumors | Enhanced tumor cell uptake |

| Isoniazid | Imine Bond | Mycobacterium tuberculosis | Novel antitubercular agent |

| Coumarin | Amide Bond | Various (Antioxidant/Anticancer) | Multifunctional therapeutic |

Exploration of New Catalytic Applications for this compound

The nitrogen and oxygen atoms in the this compound structure can act as donor atoms, making the molecule a potential ligand for transition metal catalysts. The development of novel catalysts is crucial for advancing synthetic organic chemistry, and this compound offers an unexplored scaffold for such applications.

Future investigations could explore the synthesis of metal complexes involving this compound and various transition metals like copper, palladium, or rhodium. jsynthchem.com These new complexes could then be screened for catalytic activity in a range of important organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The flexible aminopropyl chain could allow for the formation of stable chelate complexes, which often exhibit enhanced catalytic performance. Researchers have successfully used copper-based catalysts with other sulfonamide derivatives to synthesize N-aryl sulfonamides, suggesting a promising precedent for this line of inquiry. jsynthchem.com

Advanced Mechanistic Investigations of Biological Pathways

Should this compound or its derivatives be identified as biologically active, detailed mechanistic studies will be essential. The sulfonamide functional group is well-known to act as a structural mimic of p-aminobenzoic acid (PABA), enabling it to inhibit the bacterial enzyme dihydropteroate (B1496061) synthase, which is critical for folic acid synthesis. nih.gov

A primary research direction would be to investigate if this compound follows this classical mechanism of action. This would involve enzymatic assays with dihydropteroate synthase and microbiological studies. However, it is also crucial to explore alternative mechanisms. Many sulfonamides exhibit biological effects through other pathways, such as the inhibition of carbonic anhydrases or acting as protease inhibitors. nih.govmdpi.com Future studies could employ techniques like thermal shift assays, affinity chromatography, and computational docking to identify novel protein targets and elucidate the specific molecular interactions responsible for any observed biological activity.

Integration with Emerging Technologies for High-Throughput Screening and Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast compound libraries against specific biological targets. Incorporating this compound and a library of its derivatives into HTS campaigns represents a significant opportunity to uncover novel biological activities.

Future work should focus on synthesizing a diverse library of this compound analogues by modifying both the amino and the sulfonamide ends of the molecule. This library could then be screened against a wide range of targets, including enzymes, receptors, and whole cells, using automated HTS platforms. nih.gov Screening could target various diseases, from bacterial infections to cancer and inflammatory conditions. mdpi.com The integration of HTS with advanced cellular models, such as 3D organoids, could provide more physiologically relevant data on the efficacy and potential toxicity of these novel compounds. nih.gov

Table 2: Illustrative High-Throughput Screening Campaign for this compound Derivatives

| Assay Type | Target | Library Size | Screening Format | Primary Goal |

| Biochemical Assay | Carbonic Anhydrase IX | 5,000 compounds | 384-well plate | Identify selective inhibitors for cancer therapy |

| Cell-based Assay | MRSA growth | 5,000 compounds | 384-well plate | Discover new antibacterial agents |

| Phenotypic Screen | Glioblastoma Organoids | 2,000 compounds | 96-well plate | Identify compounds that reduce tumor viability |

| Receptor Binding Assay | VEGFR-2 | 5,000 compounds | 1536-well plate | Find inhibitors of angiogenesis |

Computational Chemistry in Predictive Modeling for this compound Derivatives

Computational chemistry and predictive modeling are indispensable tools for accelerating drug discovery and materials science. These methods can be applied to this compound to guide the synthesis of new derivatives with optimized properties.

Future research should leverage quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govresearchgate.net By generating computational data on a series of virtual derivatives, researchers can build models that correlate specific structural features with desired activities (e.g., enzyme inhibition) or properties (e.g., solubility, metabolic stability). These predictive models can then be used to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov Molecular docking studies can further refine this process by predicting how different derivatives might bind to the active site of a target protein, providing insights into the key interactions that drive biological activity. nih.gov

Q & A

Basic: What are the standard synthetic protocols for N-(3-aminopropyl)ethane-1-sulfonamide, and how can microwave-assisted modification optimize its functionalization?

Methodological Answer:

The synthesis typically involves coupling a sulfonamide group to a polyamine backbone. For example, microwave-assisted modification of copolymers (e.g., VBC/DVB) with N-(3-aminopropyl) derivatives has been shown to yield functionalized resins with high modification efficiencies (69–88% yields). Microwave irradiation accelerates reaction kinetics, improves homogeneity, and enhances crosslinking, critical for applications in metal sorption or catalysis . Key steps include:

- Pre-functionalization : Chlorine content in the copolymer (e.g., 5.30 mmol/g Cl) ensures sufficient reactive sites for amine grafting.

- Microwave parameters : Optimized power and time to avoid thermal degradation while ensuring complete amine incorporation.

Basic: How is this compound characterized to confirm structural integrity and purity in polymer matrices?

Methodological Answer:

Characterization involves:

- Elemental analysis : Quantifies nitrogen and sulfur content to confirm grafting efficiency (e.g., 83% VBC incorporation in resins) .

- Water regain measurements : Assesses hydrophilicity, critical for sorption applications.

- UV-Vis spectroscopy : λmax at 255 nm can track electronic transitions in sulfonamide groups .

- Kinetic modeling : Pseudo-first-order models validate sorption mechanisms (e.g., Ag(I) recovery) .

Basic: What are the primary research applications of this compound in materials science?

Methodological Answer:

Its primary use is in designing functional polymers for:

- Metal recovery : Modified resins achieve Ag(I) sorption capacities up to 130.7 mg/g via amine-sulfonamide coordination .

- Selective sorption : Trans-1,4-diaminocyclohexane-modified resins show 90% selectivity for Ag(I) over Cu(II)/Pb(II) in chloride solutions .

- Corrosion inhibition : Analogous N-(3-aminopropyl)imidazoles exhibit strong Al-inhibitor interactions via QTAIM and energy decomposition analysis (EDA) .

Advanced: How can computational methods resolve contradictions in sorption data for this compound-based polymers?

Methodological Answer:

Conflicting sorption capacities (e.g., 26.8 vs. 130.7 mg Ag(I)/g) may arise from differences in crosslinking density or solution pH. To resolve this:

- DFT calculations : Model ligand-metal binding energies to identify optimal coordination geometries.

- Molecular dynamics (MD) : Simulate polymer-solution interfaces to predict selectivity trends (e.g., Ag(I) vs. Cu(II)) .

- Kinetic validation : Compare pseudo-first-order and intraparticle diffusion models to distinguish rate-limiting steps .

Advanced: What role does this compound play in biomedical research, particularly in radiosensitizer design?

Methodological Answer:

Derivatives like N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)ethane-1-sulfonamide are synthesized as hypoxia-targeting radiosensitizers. Key steps include:

- Sulfonamide coupling : React ethanesulfonyl chloride with nitroimidazole precursors under anhydrous conditions.

- Protection/deprotection strategies : Use acetonide groups to stabilize diols during synthesis .

- In vitro assays : Evaluate hypoxic cell radiosensitization via clonogenic survival assays.

Advanced: How can researchers address discrepancies in corrosion inhibition efficiency between experimental and computational studies for N-(3-aminopropyl) derivatives?

Methodological Answer:

Discrepancies may arise from solvent effects or surface heterogeneity. Mitigation strategies include: